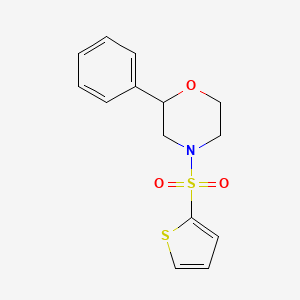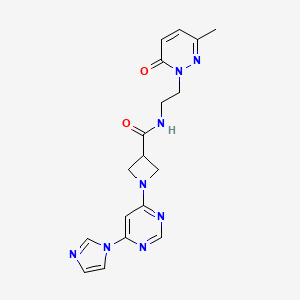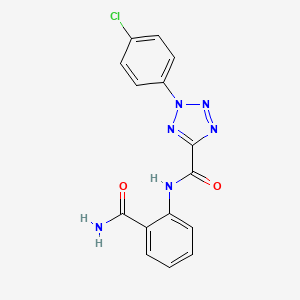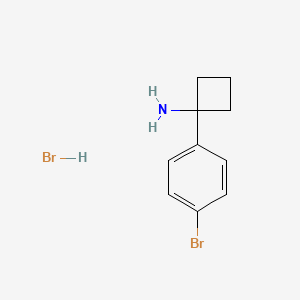![molecular formula C25H31N3O3S2 B2694061 8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932549-38-7](/img/structure/B2694061.png)
8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C₁₉H₂₃N₃O₂S₂ . It features a spirocyclic core with a triazaspiro structure. The tert-butyl group, methoxyphenyl moiety, and sulfonyl group contribute to its overall architecture. The molecular weight is approximately 393.5 g/mol. The distinct phenolic odor and solubility in basic water are noteworthy characteristics .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, its functional groups (sulfonyl, methoxy, and methylthio) suggest potential reactivity. Researchers have explored its use in the production of epoxy resins, curing agents, and phenolic resins. Additionally, it serves as a chain stopper in polymer science, controlling molecular weight during polymerization .
Physical And Chemical Properties Analysis
- Solubility in Water : 0.6 g/L (at 20°C) These properties influence its handling, stability, and potential applications .
Wissenschaftliche Forschungsanwendungen
Spirocyclic Compound Synthesis
Spirocyclic compounds are a versatile class of molecules utilized in the synthesis of complex organic structures due to their unique three-dimensional configurations. A study describes the synthesis of spirocyclic compounds through cyclisation reactions involving tricarbonyldieneiron complex intermediates, demonstrating the utility of these structures in creating diverse molecular architectures (Pearson, 1979). Similarly, three-component condensation reactions have been employed to synthesize azaspiro[4.5]deca-diene derivatives, indicating the adaptability of spirocyclic frameworks in constructing complex heterocyclic systems (Nifontov et al., 2003).
Sulfur-containing Compound Applications
Sulfur-containing compounds, such as sulfones and sulfoxides, are extensively used in organic synthesis for their ability to undergo various chemical reactions, including cycloadditions and Michael-type reactions. For instance, cycloaddition reactions of 1-phenylseleno-2-(p-toluenesulfonyl)ethyne have been explored to generate sulfone- and selenide-functionalized cyclohexadienes, showcasing the utility of sulfur-mediated reactions in synthesizing functionally rich molecules (Back et al., 1999). Additionally, sulfur-mediated intramolecular double Michael-type reactions have been developed to produce trans-hydroindanes, further illustrating the role of sulfur in facilitating stereoselective organic transformations (Ihara et al., 1992).
Antimicrobial Activity Studies
The synthesis and evaluation of new spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties have been investigated for their antimicrobial activities. Some of these compounds exhibited significant activity against several microbial strains, highlighting the potential of spirocyclic and sulfur-containing compounds in developing new antimicrobial agents (Dalloul et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S2/c1-24(2,3)19-8-12-21(13-9-19)33(29,30)28-16-14-25(15-17-28)26-22(23(27-25)32-5)18-6-10-20(31-4)11-7-18/h6-13H,14-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAKSFINCWZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)


![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)